Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate is a chemical compound with significant relevance in both industrial and pharmaceutical applications. It is classified as a benzimidazole derivative, which is known for its diverse biological activities, including antifungal and antiparasitic properties. The compound is recognized by its Chemical Abstracts Service (CAS) number 41196-04-7 and has a molecular formula of C9H7Cl2N3O2, indicating the presence of two chlorine atoms, which contribute to its biological activity and stability.
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate can be sourced from various chemical suppliers and is often produced as an impurity in the synthesis of related pharmaceuticals such as fenbendazole and albendazole. Its relevance in research and development stems from its structural similarities to these compounds, which are widely used in veterinary medicine and agriculture.
The compound falls under the category of carbamate derivatives, which are esters of carbamic acid. Its classification is significant due to the implications for its pharmacological activity and potential toxicity profiles. The presence of dichlorinated benzimidazole moieties enhances its interaction with biological systems.
The synthesis of methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate typically involves multi-step synthetic pathways. A common approach includes:
The synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and characterize intermediates.
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate features a benzimidazole ring system substituted with two chlorine atoms at positions 5 and 6, along with a carbamate group at position 2. The structural formula can be represented as follows:
COC(=O)Nc1nc2cc(Cl)ccc2[nH]1InChI=1S/C9H7Cl2N3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)The molecular structure indicates potential sites for interaction with biological targets due to its polar functional groups.
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate participates in several chemical reactions typical for carbamates:
The stability of the compound under various pH conditions affects its reactivity. Analytical methods such as mass spectrometry can be used to identify reaction products.
The mechanism of action for methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate primarily relates to its activity against parasitic infections. It is believed to inhibit microtubule formation by binding to tubulin, disrupting cell division processes in parasites.
Studies indicate that similar compounds exhibit efficacy against nematodes and other parasitic organisms by interfering with their cellular structure during mitosis.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is advisable to store it at controlled temperatures away from moisture.
Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate finds applications primarily in:
This compound's unique structure and biological activities make it a subject of interest across multiple scientific disciplines, emphasizing its importance in both research and practical applications.
Benzimidazole carbamates represent a structurally privileged chemotype in medicinal chemistry, characterized by a bicyclic aromatic system where a benzene ring is fused with an imidazole ring. This core scaffold exhibits inherent structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [8]. The unsubstituted 1H-benzo[d]imidazol-2-amine (benzimidazole nucleus) serves as the foundational building block, with modifications at positions 1, 2, 5, and 6 significantly altering pharmacological profiles. The carbamate group (–NHCOOCH₃) at position 2, as seen in methyl benzimidazol-2-ylcarbamate derivatives, introduces hydrogen-bonding capacity and metabolic stability, crucial for enhancing target binding and pharmacokinetic behavior [1].
The therapeutic significance of this scaffold is evidenced by its presence in antiparasitic agents (e.g., albendazole, flubendazole), antivirals, and kinase inhibitors. For example, 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives demonstrate multifunctional bioactivity, including anticancer and antimicrobial effects, attributable to their extended conjugated systems that facilitate intercalation or protein binding [8]. The synthetic flexibility of the benzimidazole core allows for targeted derivatization, enabling medicinal chemists to optimize steric, electronic, and solubility properties for specific therapeutic applications.
Chlorine substitution at the 5 and 6 positions of the benzimidazole ring, exemplified in Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate, induces distinct electronic and steric effects that profoundly influence drug-like properties. Compared to monosubstituted analogs like 6-chloro-1H-benzo[d]imidazol-2-amine (CAS# 5418-93-9, MW: 167.6 g/mol [4]) or non-halogenated variants, the 5,6-dichloro motif enhances lipophilicity and membrane permeability. This modification directly addresses common pharmacokinetic limitations of benzimidazole drugs, including poor aqueous solubility and insufficient tissue penetration [5].
Table 1: Impact of Chlorine Substitution Patterns on Benzimidazole Carbamate Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 6-Chloro-1H-benzo[d]imidazol-2-amine | 5418-93-9 | C₇H₆ClN₃ | 167.6 | Intermediate lipophilicity; metabolic oxidation sites |
| 5,6-Dichloro-1H-benzo[d]imidazol-2-amine | 18672-03-2 | C₇H₅Cl₂N₃ | 202.04 | Enhanced logP; steric hindrance to metabolism |
| Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate | Not specified | C₉H₇Cl₂N₃O₂ | 260.08 (calc.) | Optimal balance of solubility and permeability |
The 5,6-dichloro configuration also imparts metabolic stability by sterically blocking oxidative deactivation pathways (e.g., cytochrome P450-mediated hydroxylation) and increasing electron deficiency at susceptible ring positions. This is particularly valuable for compounds requiring sustained systemic exposure. Industrially, dichloro-substituted benzimidazole intermediates command premium pricing due to complex synthesis—e.g., 5,6-Dichloro-1H-benzo[d]imidazol-2-amine (CAS# 18672-03-2) is priced at $160–$1,060 per gram based on quantity [5], reflecting synthetic challenges associated with regioselective halogenation.
Table 2: Industrial Sourcing and Specifications of Key Benzimidazole Intermediates
| Compound | CAS Number | Purity | Supplier Examples | Price Range (USD) | Primary Applications |
|---|---|---|---|---|---|
| Methyl 6-chloro-1H-benzo[d]imidazol-2-ylcarbamate (Fenbendazole EP Impurity B) | 20367-38-8 | Reference std. | Sigma-Aldrich, TRC | $220–$1210 (30mg–50mg) | Pharmaceutical impurity standard |
| 6-Chloro-1H-benzo[d]imidazol-2-amine | 5418-93-9 | 95–97% | AK Scientific, Matrix Scientific | $293–$623 (100mg–1g) | Synthesis precursor |
| 5,6-Dichloro-1H-benzo[d]imidazol-2-amine | 18672-03-2 | 97% | AChemBlock | $160–$1060 (1g–25g) | Advanced intermediate for carbamate synthesis |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8